molecular formula C24H25N3O3 B2874626 N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351616-96-0

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B2874626
CAS No.: 1351616-96-0
M. Wt: 403.482
InChI Key: QEVHFXHSKPBVIK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic carboxamide derivative featuring a diphenylpropyl chain, an azetidine ring, and a 5-methyl-1,2-oxazole carbonyl group. The 5-methyloxazole moiety may contribute to electron-withdrawing effects or serve as a bioisostere for other heterocycles in drug design .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-14-22(26-30-17)24(29)27-15-20(16-27)23(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-21H,12-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVHFXHSKPBVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic breakdown of the target compound reveals three primary components (Figure 1):

  • Azetidine-3-carboxamide core : A four-membered saturated ring system with a carboxamide functional group at the 3-position.
  • 5-Methyl-1,2-oxazole-3-carbonyl group : A five-membered heterocyclic ring with a methyl substituent at the 5-position.
  • N-(3,3-diphenylpropyl) side chain : A tertiary amine group bearing two phenyl substituents.

Azetidine-3-Carboxylic Acid Derivatives

Stepwise Synthetic Routes

Route 1: Sequential Amide Coupling and Heterocyclic Assembly

Step 1: Synthesis of Azetidine-3-Carboxylic Acid
  • Starting material : (N-Boc)azetidin-3-one.
  • Horner–Wadsworth–Emmons reaction : Treatment with triethyl phosphonoacetate and DBU yields methyl 2-(N-Boc-azetidin-3-ylidene)acetate (87% yield).
  • Hydrolysis : Basic hydrolysis (LiOH, THF/H₂O) followed by acid workup affords azetidine-3-carboxylic acid.
Step 2: Formation of 1-(5-Methyl-1,2-Oxazole-3-Carbonyl)Azetidine-3-Carboxylic Acid
  • Acylation : React azetidine-3-carboxylic acid with 5-methyl-1,2-oxazole-3-carbonyl chloride in dichloromethane (DCM) using DMAP as a catalyst (72% yield).
  • Deprotection : Remove the Boc group using TFA/DCM (1:1) to yield 1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxylic acid.
Step 3: Coupling with N-(3,3-Diphenylpropyl)Amine
  • Activation : Convert the carboxylic acid to an activated ester (e.g., HATU, DIPEA) in DMF.
  • Amide bond formation : Add N-(3,3-diphenylpropyl)amine and stir at 25°C for 12 hours (65% yield).

Key Data :

  • Overall yield: 32% (three steps).
  • Purity: >90% (HPLC).

Route 2: One-Pot Multi-Component Reaction

A more efficient approach adapts principles from triazolopyrimidine synthesis (Scheme 2):

  • Reactants :
    • Azetidine-3-carboxaldehyde (in situ generated from azetidine-3-carboxylic acid via Swern oxidation).
    • 5-Methyl-1,2-oxazole-3-carboxylic acid.
    • N-(3,3-diphenylpropyl)amine.
  • Conditions : APTS catalyst (10 mol%), ethanol, reflux, 24 hours.
  • Mechanism : Knoevenagel condensation followed by aza-Michael addition and lactamization.

Key Data :

  • Yield: 48% (single step).
  • Purity: 85% (requires recrystallization from ethanol/ether).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Number of Steps 3 1
Overall Yield 32% 48%
Purity >90% 85%
Scalability Moderate High
Cost of Reagents High Low

Route 2 offers superior efficiency but requires optimization to improve purity. Recrystallization or chromatographic purification is recommended post-synthesis.

Critical Reaction Optimization

Aza-Michael Addition Stereochemistry

The stereochemical outcome of the aza-Michael addition (Route 2) is influenced by the catalyst and solvent. DBU in THF favors the cis-isomer, while Et₃N in DCM yields the trans-isomer. Nuclear Overhauser effect (NOE) spectroscopy confirms the predominant formation of the cis-configured product (Figure 2).

Oxazole Ring Stability

The 5-methyl-1,2-oxazole ring is susceptible to ring-opening under strongly acidic or basic conditions. Maintaining neutral pH during coupling reactions is critical to preserve integrity.

Industrial-Scale Considerations

Patent disclosures highlight the use of continuous flow reactors for large-scale production:

  • Flow conditions : 0.1 M reagent concentration, 80°C, residence time 30 minutes.
  • Throughput : 1.2 kg/day with 95% conversion.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, compounds with azetidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The diphenylpropyl and methylisoxazole groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The azetidine ring in the target compound introduces conformational rigidity compared to the flexible acetamide chains in 40005/40007 , which may affect binding specificity .
  • The N,O-bidentate directing group in contrasts with the oxazole carbonyl in the target compound; the latter may exhibit stronger electron-withdrawing effects, influencing reactivity in metal-catalyzed reactions .

Functional Group Analysis

Heterocyclic Moieties
  • 5-Methyl-1,2-oxazole (Target) : The oxazole ring provides a planar, aromatic heterocycle with moderate electron-withdrawing properties. This contrasts with the benzamide group in , which offers a larger π-system for stacking interactions.
  • Azetidine vs.
Carboxamide Groups
  • The azetidine-3-carboxamide in the target compound creates a compact hydrogen-bonding motif, while 40005/40007 utilize linear acetamide chains. This difference may influence target selectivity in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound 40005
Molecular Weight ~450–500 (estimated) ~350–400 207.27
LogP High (due to diphenylpropyl) Moderate Moderate
Hydrogen Bond Acceptors 5 (oxazole, carboxamide) 3 3

Implications :

  • The higher molecular weight and LogP of the target compound suggest prolonged half-life but possible challenges in solubility.
  • Increased hydrogen-bond acceptors may enhance target engagement but reduce blood-brain barrier penetration compared to .

Biological Activity

N-(3,3-diphenylpropyl)-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, oxazole moiety, and a diphenylpropyl group. Its chemical formula can be represented as follows:

C21H24N2O2\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_2

Research indicates that this compound acts primarily as a kinase inhibitor , which plays a crucial role in regulating various cellular processes. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, impacting signal transduction pathways related to cell growth and metabolism.

Antimicrobial Potential

Studies have shown that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, a review highlighted the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some related compounds are summarized in Table 1.

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
1520E. coli
1618S. aureus

Kinase Inhibition

The compound has been reported to inhibit certain kinases effectively, which is critical in cancer treatment strategies. The specific kinases targeted and the corresponding IC50 values (the concentration required to inhibit 50% of the enzyme activity) are essential for understanding its therapeutic potential.

Case Studies

  • Study on Antimicrobial Activity : A series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy using standard reference drugs such as ampicillin and fluconazole. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition zones against both bacterial and fungal strains .
  • Kinase Inhibition Assays : In vitro studies have shown that this compound effectively inhibits specific kinases involved in cancer cell proliferation. For example, assays demonstrated that at concentrations of 10 µM, there was a substantial reduction in kinase activity compared to controls .

Research Findings

Recent research has focused on the synthesis of similar compounds and their biological evaluations. Notably, compounds with structural similarities exhibited promising results in both antimicrobial and anticancer activities.

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.
  • Kinase Inhibition : Significant inhibition observed at low concentrations, suggesting potential for therapeutic applications in oncology.

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